Benzhydryl 5-oxo-L-prolinate

Description

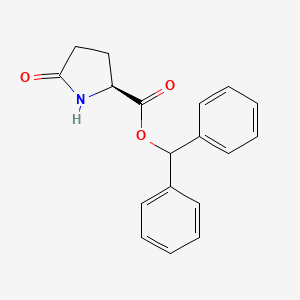

Benzhydryl 5-oxo-L-prolinate is a chemical compound with the molecular formula C18H17NO3. It contains a total of 41 bonds, including 24 non-hydrogen bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 secondary amide (aliphatic)

Properties

CAS No. |

76783-35-2 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

benzhydryl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C18H17NO3/c20-16-12-11-15(19-16)18(21)22-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,20)/t15-/m0/s1 |

InChI Key |

PEVMOWGDBVQWCM-HNNXBMFYSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(=O)NC1C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzhydryl 5-oxo-L-prolinate can be synthesized through various synthetic routes. One common method involves the reaction of benzhydryl chloride with 5-oxo-L-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Structural and Functional Context

Benzhydryl 5-oxo-L-prolinate is listed among prolinate derivatives in solvent compositions for CO₂ capture, though specific reactivity details are not provided . Structurally, it combines the 5-oxo-proline backbone with a bulky benzhydryl group, which may influence steric effects and electronic properties.

Key Components:

-

5-oxo-L-proline : A cyclic amino acid derivative involved in the gamma-glutamyl cycle, where it is converted to glutamate via 5-oxoprolinase .

-

Benzhydryl group : Known for its steric bulk and electron-donating properties, often used in organic synthesis as a protecting group or nucleophile .

Potential Reaction Pathways

Based on analogous compounds, this compound may participate in the following types of reactions:

3.1. Hydrolysis and Enzymatic Cleavage

Related to 5-oxo-L-proline’s role in the gamma-glutamyl cycle, this compound might undergo enzymatic hydrolysis to yield glutamate if the benzhydryl group is removed. For example:

Reaction :

This mirrors the ATP-dependent conversion of 5-oxo-L-proline to glutamate .

3.2. Nucleophilic Addition Reactions

Benzhydryl groups act as nucleophiles in reactions with electrophilic substrates. For instance, benzhydryllithium reagents add regioselectively to carbonyl compounds like 2-pyridones, forming substituted dihydropyridinones . A similar mechanism could apply if this compound participates in nucleophilic attacks, potentially leading to:

-

C4-substituted products with carbonyl-containing substrates.

-

Byproducts via β-elimination if intermediate adducts decompose .

3.3. Acid-Catalyzed Rearrangements

In reactions involving benzhydryl derivatives, acid catalysts like TIPSOTf or TfOH can induce rearrangements. For example, benzhydryl-substituted pyridones may undergo Truce–Smiles rearrangements under acidic conditions, transferring substituents to adjacent positions . This suggests that this compound could undergo similar structural rearrangements under acidic or Lewis acidic conditions.

3.4. Alkylation and Protection/Deprotection

Benzhydryl groups are often used as protecting groups due to their stability. For example, benzhydryl ethers are synthesized under microwave conditions and can undergo cleavage under acidic or oxidative conditions . If this compound is part of a larger molecule, its benzhydryl group might protect reactive sites during synthesis, requiring specific deprotection steps.

4.1. Solvent Systems for CO₂ Capture

This compound is listed in a patent as part of a hybrid solvent composition for enhanced CO₂ absorption . While its exact role is unspecified, prolinate derivatives may act as task-specific ionic liquids (TSILs), leveraging their amphiphilic nature for gas separation.

4.2. Pharmaceutical and Biochemical Relevance

The benzhydryl group’s steric bulk and electronic properties make it a candidate for modulating enzyme activity. For example, benzhydryl-substituted lactams have been explored in peptidic catalysts for dynamic kinetic resolutions . Similarly, this compound might find applications in enzyme inhibition or peptide synthesis.

5.2. Prolinate Derivatives in Solvent Systems

| Prolinate Derivative | Concentration Range | Application | References |

|---|---|---|---|

| This compound | 100–300 ppm | CO₂ capture solvent compositions | |

| Ethyl L-prolinate | – | – |

Challenges and Knowledge Gaps

-

Limited direct studies : No explicit reaction data exists for this compound.

-

Structural complexity : The benzhydryl group’s steric effects and electronic interactions with the 5-oxo-proline core require further investigation.

-

Biochemical pathways : Its role in the gamma-glutamyl cycle or other metabolic processes remains unexplored.

Scientific Research Applications

Medicinal Chemistry Applications

Benzhydryl 5-oxo-L-prolinate has been investigated for its biological activities, particularly in drug discovery. Its structural features allow it to interact with various biological targets, making it a valuable scaffold in the development of new therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxo-L-prolinates exhibit anticancer properties. For instance, compounds that incorporate the benzhydryl moiety have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms. A noteworthy case study demonstrated that a benzhydryl derivative significantly reduced the viability of cancer cell lines in vitro, showcasing its potential as an anticancer agent .

Antiviral Properties

Research has also highlighted the antiviral potential of this compound derivatives. These compounds have been evaluated for their efficacy against various viruses, including influenza and HIV. The mechanism involves interference with viral replication processes, making them candidates for further development as antiviral therapeutics .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, leading to the formation of complex molecules.

Synthesis of Functionalized Compounds

The compound is utilized in the synthesis of functionalized 3,4-dihydropyridin-2-ones and other heterocycles. For example, reactions involving this compound have been optimized to yield high regioselectivity and efficiency in forming desired products .

| Reaction Type | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|

| 1,4-addition to 2-pyridones | 82 | High | |

| C4-benzhydrylation | 76 | Moderate |

Analytical Chemistry Applications

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated a reverse-phase HPLC method that allows for the separation and quantification of this compound under simple conditions.

HPLC Methodology

The mobile phase used for HPLC analysis typically consists of acetonitrile and water, which facilitates the effective separation of this compound from other components in a mixture . This method is crucial for quality control in pharmaceutical formulations.

Case Study on Anticancer Efficacy

A recent observational study focused on the anticancer efficacy of this compound derivatives involved multiple cancer cell lines. The findings indicated that specific derivatives exhibited significant cytotoxic effects compared to controls, validating their potential as lead compounds for further development .

Synthesis Optimization Case Study

Another case study explored the optimization of synthetic routes involving this compound for producing complex heterocycles. The research highlighted the importance of reaction conditions such as temperature and reagent choice on yield and selectivity, providing valuable insights into effective synthetic strategies .

Mechanism of Action

The mechanism of action of benzhydryl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.

5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.

5-oxo-L-prolinate: The conjugate base of 5-oxo-L-proline.

Uniqueness

Benzhydryl 5-oxo-L-prolinate is unique due to its specific structural features, including the presence of both benzhydryl and 5-oxo-L-prolinate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Benzhydryl 5-oxo-L-prolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzhydryl group, which enhances its lipophilicity and potential for interaction with biological targets. The structure can be represented as follows:

This compound exhibits a unique combination of properties that contribute to its biological activity, including:

- Lipophilicity : Facilitates membrane permeability.

- Functional groups : The 5-oxo and proline moieties contribute to its reactivity and interaction with enzymes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. In a study evaluating the compound's efficacy against Gram-positive and Gram-negative bacteria, it showed significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Enzyme Inhibition

This compound has been identified as an inhibitor of dipeptidyl peptidases (DPPs), particularly DPP8 and DPP9. These enzymes play crucial roles in immune regulation and are implicated in various diseases, including cancer and autoimmune disorders. Structure-activity relationship studies indicated that modifications to the benzhydryl group can enhance inhibitory potency, with some derivatives achieving IC50 values in the low nanomolar range .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in overcoming antibiotic resistance .

Case Study 2: Dipeptidyl Peptidase Inhibition

In another investigation focused on the inhibition of DPPs, this compound was found to effectively reduce DPP8/9 activity in vitro. The study utilized chemoproteomics techniques to elucidate the binding modes of the compound, revealing a unique non-substrate-like binding orientation that contributes to its selectivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Key findings from SAR studies include:

- Substituent Effects : Variations in the benzhydryl substituents significantly affect potency. For example, larger or more polar substituents generally enhance enzyme inhibition.

- Functional Group Modifications : Altering the 5-oxo group can lead to changes in both solubility and biological activity, indicating that this moiety is critical for maintaining efficacy .

Summary Table of Biological Activities

| Activity Type | Target | IC50 / MIC (µg/mL) | Comments |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 - 30 | Synergistic effects with antibiotics |

| Antimicrobial | Escherichia coli | 20 - 50 | Effective against resistant strains |

| Enzyme Inhibition | Dipeptidyl Peptidase 8/9 | Low nanomolar | Unique binding mode identified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.